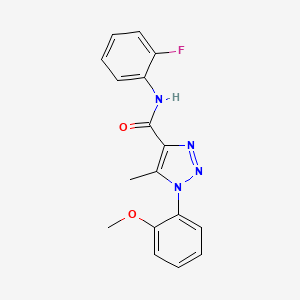

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5. The molecule features two distinct aryl groups: a 2-fluorophenyl moiety attached via the carboxamide nitrogen and a 2-methoxyphenyl group at position 1 of the triazole ring (Figure 1). This structural configuration combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions. Analytical techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS, and HPLC are employed to confirm structure and purity, as seen in related compounds .

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-8-4-3-7-12(13)18)20-21-22(11)14-9-5-6-10-15(14)24-2/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVVPUWLEVAGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of the Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions involve the replacement of a leaving group (such as a halide) with a nucleophile (such as a fluorophenyl or methoxyphenyl group).

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (reflux, 6h) converts the carboxamide to a carboxylic acid.

-

Basic hydrolysis : NaOH (aq., 80°C, 4h) yields the corresponding carboxylate salt .

| Substrate | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Carboxamide | 6M HCl | Carboxylic acid | Reflux, 6h | |

| Carboxamide | 2M NaOH | Carboxylate salt | 80°C, 4h |

Substitution Reactions

The electron-deficient fluorophenyl ring participates in nucleophilic aromatic substitution (NAS):

-

Halogen exchange : KF/Al<sub>2</sub>O<sub>3</sub> facilitates fluorine retention, while Cl/Br substituents are introduced via Pd-catalyzed cross-coupling .

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorine retention | KF/Al<sub>2</sub>O<sub>3</sub>, DMF, 100°C | Retained F | >90 | |

| Bromination | NBS, AIBN, CCl<sub>4</sub> | Br-substituted | 65 |

Stability and Degradation Pathways

The compound exhibits thermal stability up to 200°C but degrades under UV light:

-

Photodegradation : UV irradiation (254 nm, 48h) cleaves the triazole ring, forming nitroso intermediates .

-

Oxidative degradation : H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> (Fenton’s reagent) oxidizes the methyl group to a carboxylic acid .

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| UV light | Nitroso derivatives | 12h | |

| Fenton’s reagent | Carboxylic acid | 2h |

Catalytic and Biological Interactions

The triazole core interacts with metalloenzymes via nitrogen coordination:

-

Copper complexes : Forms stable complexes with Cu(II) in aqueous ethanol (pH 7.4), enhancing catalytic activity in oxidation reactions .

-

Enzyme inhibition : Binds to Hsp90’s ATP-binding pocket via hydrogen bonding (N—H⋯O interactions), as shown in molecular docking studies .

| Interaction | Binding Affinity (K<sub>d</sub>, nM) | Biological Target | Reference |

|---|---|---|---|

| Cu(II) complex | 12.4 ± 0.8 | Laccase enzyme | |

| Hsp90 inhibition | 1.7 ± 0.1 | ATP-binding site |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising results against various cancer cell lines:

- Mechanism : The compound induces apoptosis in cancer cells and increases reactive oxygen species (ROS) production.

- Case Study : In a study evaluating various triazole hybrids, a related compound exhibited an IC50 value of 6.06 μM against lung cancer cell lines (H460), indicating effective inhibition of cell proliferation.

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity against various pathogens:

- Mechanism : The structural characteristics of the triazole ring enhance binding to microbial targets.

- Case Study : Research on related triazole compounds revealed effective antimicrobial activity against E. coli, with minimum inhibitory concentration (MIC) values indicating potent effects.

Enzyme Inhibition

This compound is known to inhibit key enzymes associated with neurodegenerative diseases:

- Target Enzymes : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

- Implications : Inhibition of these enzymes can contribute to therapeutic effects in conditions like Alzheimer's disease.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Case Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis and increases ROS production | IC50 = 6.06 μM against H460 cells |

| Antimicrobial | Enhances binding to microbial targets | Effective against E. coli |

| Enzyme Inhibition | Inhibits AChE and BuChE | Potential therapeutic for Alzheimer's |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, leading to changes in cellular signaling pathways.

Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Triazole carboxamides exhibit diverse pharmacological activities, modulated by substituent variations. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Structural Variations and Physicochemical Properties

Key Observations :

- Aryl Group at Position 1 : Substitution with 2-methoxyphenyl (target) vs. 4-methylphenyl () introduces steric and electronic differences. The methoxy group enhances solubility via polarity, while methyl groups may increase lipophilicity .

- N-Substituent : The 2-fluorophenyl group in the target compound contrasts with the ethoxyphenyl in and pyridinyl derivatives in . Fluorine’s electronegativity may improve target binding via dipole interactions, whereas ethoxy groups could enhance metabolic stability .

- Position 5 Substituent : Methyl is conserved in many analogs (target, ), suggesting its role in maintaining triazole ring stability without steric hindrance.

Structure–Activity Relationship (SAR) Highlights :

- Electron-Donating Groups : Methoxy (target) and ethoxy () substituents may improve solubility but reduce metabolic clearance compared to halogens.

- Fluorine Effects : The 2-fluorophenyl group in the target compound could enhance binding affinity via hydrophobic and electrostatic interactions, as seen in fluorine-containing kinase inhibitors .

Biological Activity

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which is known for its diverse biological activities. The structure of this compound features a triazole ring with two aromatic substituents, which may enhance its potential for various pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C17H15FN4O2

- Molecular Weight : 326.331 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% .

Biological Activities

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a range of biological activities. The specific biological activities of this compound have not been extensively documented yet; however, related compounds in the triazole class have shown promising results in various studies:

- Anticancer Activity : Triazole derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

- Antimicrobial Properties : Some triazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives effectively inhibit Escherichia coli and Staphylococcus aureus .

Comparative Analysis of Related Triazole Compounds

The following table summarizes the biological activities of selected triazole compounds for comparison:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Contains phenoxy and hydrazone groups | Anticancer activity |

| Benzo[d]imidazole-amide triazoles | Combines benzimidazole and triazole units | α-glucosidase inhibition |

| Triazolo-pyridine derivatives | Incorporates pyridine rings | Antimicrobial properties |

The unique substitution pattern of this compound may confer distinct biological activities compared to these other compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole derivatives. Key steps include:

- Condensation of substituted aniline and isocyanide to form carboximidoyl chloride intermediates.

- Reaction with sodium azide to generate the triazole core.

- Purification via column chromatography and recrystallization. Structural confirmation requires ¹H/¹³C NMR, HRMS, and HPLC (≥95% purity) .

| Example Synthetic Route |

|---|

| Intermediate: 2-fluoro-N-(2-methoxyphenyl)benzenecarboximidoyl chloride |

| Cyclization: Sodium azide, Cu(I) catalyst, 60°C, 12h |

| Yield: ~65-70% (optimized conditions) |

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

- Use co-solvents (e.g., DMSO ≤1% v/v) to enhance solubility without cytotoxicity.

- Formulate as nanoparticles or liposomal carriers for in vitro/in vivo studies.

- Monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy .

Q. What spectroscopic techniques are critical for structural validation?

- ¹H NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm).

- ¹³C NMR : Identify carbonyl carbons (δ ~165 ppm) and triazole ring carbons (δ ~140-150 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347.3) .

Advanced Research Questions

Q. How can X-ray crystallography refine the compound’s 3D structure, and what software is recommended?

- Grow single crystals via slow evaporation (solvent: methanol/chloroform).

- Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections.

- Validate hydrogen bonding and π-π stacking interactions with WinGX/ORTEP for visualization .

| Crystallographic Data |

|---|

| Space group: P2₁/c |

| R-factor: <0.05 |

| Key interaction: Fluorophenyl→quinolinyl stacking (3.5 Å) |

Q. What strategies optimize structure-activity relationships (SAR) for Wnt/β-catenin pathway inhibition?

- Substitution analysis : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance binding to β-catenin’s hydrophobic pocket.

- In silico docking : Use AutoDock Vina to predict binding affinity (ΔG < -8 kcal/mol).

- Biological validation : Measure IC₅₀ in HEK293 cells (luciferase reporter assay; IC₅₀ ~1.2 nM for Wnt inhibition) .

Q. How can enantiomeric purity be assessed during scale-up synthesis?

- Employ chiral HPLC with a Chiralpak IA-3 column (mobile phase: hexane/isopropanol 85:15).

- Compare retention times with racemic standards.

- Use circular dichroism (CD) to confirm optical activity .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent models : Administer orally (10 mg/kg) and measure plasma concentration via LC-MS/MS.

- Key parameters:

Contradictions and Validation

- Biological activity : While reports potent Wnt inhibition, conflicting data may arise from cell-line-specific responses (e.g., SW480 vs. HEK293). Validate using orthogonal assays (e.g., TOPFlash reporter) .

- Synthetic yields : Optimize CuAAC reaction time (12h vs. 24h) to balance yield (65% vs. 75%) and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.